Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate
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Overview
Description
Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a chlorophenyl group, and a morpholine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorophenylmorpholine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylic acid.
Reduction: Formation of phenyl (2s)-2-(4-chlorophenyl)morpholine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:
- Phenyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate
- Phenyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate
- Phenyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and interactions with other molecules.
Properties
CAS No. |
920799-11-7 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
phenyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m1/s1 |
InChI Key |
JWTJLBYBDFWMOL-MRXNPFEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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